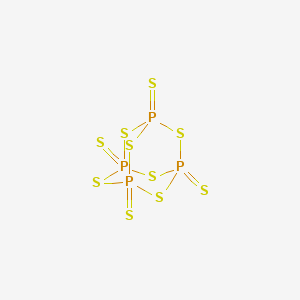
Diphosphorus pentasulfide
Cat. No. B7797932
M. Wt: 444.6 g/mol
InChI Key: CYQAYERJWZKYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08993176B2
Procedure details


Lithium sulfide (Li2S) and phosphorus pentasulfide (P2S5) were used as a starting material. These powders were weighed in a glove box under an Ar atmosphere (dew point: −70° C.) so as to become a molar ratio of 73.5Li2S.26.5P2S5, and mixed by an agate mortar to obtain a raw material composition of 1 g (Li2S=0.3644 g, P2S5=0.6356 g). Next, 1 g of the obtained raw material composition was projected into a 45-ml zirconia pot, and zirconia ball (φ=10 mm, 10 pieces) was further projected thereinto to hermetically seal the pot completely (Ar atmosphere). This pot was mounted on a planetary ball milling machine (P7™ manufactured by FRITSCH JAPAN CO., LTD.) to perform mechanical milling for 40 hours at the number of rotating table revolutions of 370 rpm and then obtain a sulfide solid electrolyte glass.


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[S-2:1].[Li+:2].[Li+:3].[P:4]12([S:16][P:14]3([S:17][P:7]([S:9][P:10]([S:13]3)([S:12]1)=[S:11])(=[S:8])[S:6]2)=[S:15])=[S:5]>>[S:1]([Li:3])[Li:2].[P:4]12([S:6][P:7]3([S:9][P:10]([S:13][P:14]([S:17]3)([S:16]1)=[S:15])(=[S:11])[S:12]2)=[S:8])=[S:5] |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[S-2].[Li+].[Li+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
These powders were weighed in a glove box under an Ar atmosphere (dew point: −70° C.)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed by an agate mortar
|
Outcomes


Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08993176B2
Procedure details


Lithium sulfide (Li2S) and phosphorus pentasulfide (P2S5) were used as a starting material. These powders were weighed in a glove box under an Ar atmosphere (dew point: −70° C.) so as to become a molar ratio of 73.5Li2S.26.5P2S5, and mixed by an agate mortar to obtain a raw material composition of 1 g (Li2S=0.3644 g, P2S5=0.6356 g). Next, 1 g of the obtained raw material composition was projected into a 45-ml zirconia pot, and zirconia ball (φ=10 mm, 10 pieces) was further projected thereinto to hermetically seal the pot completely (Ar atmosphere). This pot was mounted on a planetary ball milling machine (P7™ manufactured by FRITSCH JAPAN CO., LTD.) to perform mechanical milling for 40 hours at the number of rotating table revolutions of 370 rpm and then obtain a sulfide solid electrolyte glass.


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[S-2:1].[Li+:2].[Li+:3].[P:4]12([S:16][P:14]3([S:17][P:7]([S:9][P:10]([S:13]3)([S:12]1)=[S:11])(=[S:8])[S:6]2)=[S:15])=[S:5]>>[S:1]([Li:3])[Li:2].[P:4]12([S:6][P:7]3([S:9][P:10]([S:13][P:14]([S:17]3)([S:16]1)=[S:15])(=[S:11])[S:12]2)=[S:8])=[S:5] |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[S-2].[Li+].[Li+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
These powders were weighed in a glove box under an Ar atmosphere (dew point: −70° C.)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed by an agate mortar
|
Outcomes


Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
